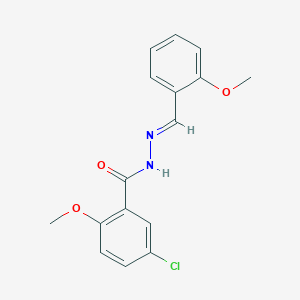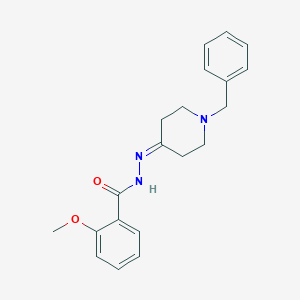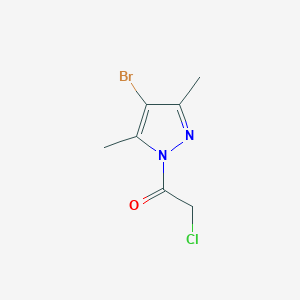![molecular formula C18H16Cl2N4O2 B449120 N'-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B449120.png)
N'-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,3-dichlorobenzylidene)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a dichlorobenzylidene moiety, a pyrazolylmethyl group, and a furohydrazide backbone, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dichlorobenzylidene)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves a multi-step process:
Formation of the Dichlorobenzylidene Intermediate: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with an appropriate hydrazine derivative to form the dichlorobenzylidene intermediate.
Synthesis of the Pyrazolylmethyl Intermediate: Separately, 3,5-dimethyl-1H-pyrazole is reacted with a suitable alkylating agent to introduce the methyl group, forming the pyrazolylmethyl intermediate.
Coupling Reaction: The final step involves the coupling of the dichlorobenzylidene intermediate with the pyrazolylmethyl intermediate under controlled conditions, typically using a catalyst and a solvent such as ethanol or methanol, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,3-dichlorobenzylidene)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or car
Propiedades
Fórmula molecular |
C18H16Cl2N4O2 |
|---|---|
Peso molecular |
391.2g/mol |
Nombre IUPAC |
N-[(2,3-dichlorophenyl)methylideneamino]-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-11-8-12(2)24(23-11)10-14-6-7-16(26-14)18(25)22-21-9-13-4-3-5-15(19)17(13)20/h3-9H,10H2,1-2H3,(H,22,25) |
Clave InChI |
IRWLFJHDLNQJDH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C |
SMILES canónico |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449041.png)
![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]imino}methyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B449042.png)

![2-{4-nitrophenyl}-4-({[2-(4-isobutyryl-1-piperazinyl)ethyl]imino}methyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B449044.png)

![4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B449046.png)

![N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449050.png)
![2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449051.png)
![N'-[1-(2,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]PROPANEHYDRAZIDE](/img/structure/B449053.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-chlorobenzylidene)acetohydrazide](/img/structure/B449056.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-bromobenzylidene)propanohydrazide](/img/structure/B449058.png)


